molecular formula C16H17ClN6 B4889571 8-[4-(3-chlorophenyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine

8-[4-(3-chlorophenyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B4889571
M. Wt: 328.80 g/mol
InChI Key: APCUVPUUYLHEMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[4-(3-chlorophenyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine, also known as CP-154,526, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit a wide range of biological activities.

Mechanism of Action

8-[4-(3-chlorophenyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine acts as a selective antagonist of the CRF type 1 receptor (CRF1). The CRF system plays a critical role in the regulation of the stress response, and dysregulation of this system has been implicated in the pathophysiology of several psychiatric disorders. 8-[4-(3-chlorophenyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine blocks the binding of CRF to the CRF1 receptor, thereby reducing the activity of the system. This leads to a decrease in stress and anxiety-related behaviors.
Biochemical and Physiological Effects:
8-[4-(3-chlorophenyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine has been shown to produce a range of biochemical and physiological effects. The compound has been found to reduce the release of stress hormones, such as cortisol and adrenocorticotropic hormone (ACTH). It also reduces the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of the stress response. 8-[4-(3-chlorophenyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine has been shown to increase the activity of the dopamine system, which is involved in the regulation of mood and motivation.

Advantages and Limitations for Lab Experiments

8-[4-(3-chlorophenyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine has several advantages for use in lab experiments. The compound has a high degree of selectivity for the CRF1 receptor, which reduces the potential for off-target effects. 8-[4-(3-chlorophenyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine has also been shown to have good pharmacokinetic properties, making it suitable for use in in vivo experiments. However, there are some limitations to the use of 8-[4-(3-chlorophenyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine. The compound has a relatively short half-life, which can limit its effectiveness in some experiments. Additionally, the compound has poor solubility in aqueous solutions, which can make it difficult to administer.

Future Directions

There are several future directions for the study of 8-[4-(3-chlorophenyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine. One area of interest is the potential use of the compound in the treatment of addiction. 8-[4-(3-chlorophenyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine has been shown to reduce drug-seeking behavior in preclinical models, suggesting that it may be useful in the treatment of substance use disorders. Another area of interest is the potential use of the compound in the treatment of depression. 8-[4-(3-chlorophenyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine has been shown to produce antidepressant effects in preclinical models, and further studies are needed to determine its potential as a therapeutic agent for depression. Finally, there is interest in the development of novel CRF1 receptor antagonists with improved pharmacokinetic properties and efficacy.

Synthesis Methods

The synthesis of 8-[4-(3-chlorophenyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine involves the reaction of 3-chlorophenylpiperazine with 6-methyl-1,2,4-triazolo[4,3-b]pyridazine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is subsequently converted to the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

8-[4-(3-chlorophenyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anxiolytic, antidepressant, and analgesic effects in preclinical models. The compound has also been investigated for its potential use in the treatment of addiction, schizophrenia, and other psychiatric disorders. 8-[4-(3-chlorophenyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine has been shown to modulate the activity of the corticotropin-releasing factor (CRF) system, which is involved in the regulation of stress and anxiety-related behaviors.

properties

IUPAC Name

8-[4-(3-chlorophenyl)piperazin-1-yl]-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN6/c1-12-9-15(16-19-18-11-23(16)20-12)22-7-5-21(6-8-22)14-4-2-3-13(17)10-14/h2-4,9-11H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCUVPUUYLHEMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=NN=C2C(=C1)N3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[4-(3-Chlorophenyl)piperazin-1-yl]-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine

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